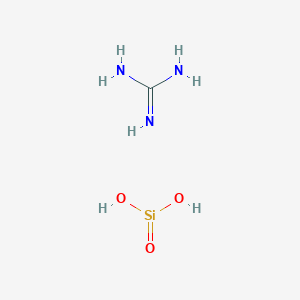
1,1-Dimethyl-3-oxobutyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-oxobutyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a methacrylate ester, which is commonly used in the synthesis of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-oxobutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1,1-dimethyl-3-oxobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-3-oxobutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as methyl methacrylate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 1,1-dimethyl-3-oxobutanol.
Applications De Recherche Scientifique
1,1-Dimethyl-3-oxobutyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled release formulations and tissue engineering.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-3-oxobutyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the comonomers used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A commonly used methacrylate ester with similar reactivity but different physical properties.
Ethyl methacrylate: Another methacrylate ester with a slightly longer alkyl chain, leading to different polymer properties.
Butyl methacrylate: A methacrylate ester with a longer alkyl chain, resulting in more flexible polymers.
Uniqueness
1,1-Dimethyl-3-oxobutyl methacrylate is unique due to the presence of the 1,1-dimethyl-3-oxobutyl group, which imparts specific reactivity and properties to the resulting polymers. This makes it valuable in applications where tailored polymer properties are required .
Propriétés
Numéro CAS |
93940-09-1 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2-methyl-4-oxopentan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(12)13-10(4,5)6-8(3)11/h1,6H2,2-5H3 |
Clé InChI |
JIPZQYMKXPLEKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C)(C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















